N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene, pyrazole, and benzodioxine moieties in its structure suggests diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazole derivatives, and halogenated benzodioxine compounds .
Scientific Research Applications
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can bind to enzyme active sites or receptor proteins, modulating their activity. This compound may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their anti-inflammatory and antimicrobial activities.
Pyrazole derivatives: Used as enzyme inhibitors and anti-cancer agents.
Benzodioxine derivatives: Explored for their potential in treating neurological disorders
Uniqueness
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its multi-functional nature makes it a valuable compound for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c21-17(15-11-22-13-5-1-2-6-14(13)23-15)19-16-7-8-18-20(16)10-12-4-3-9-24-12/h1-9,15H,10-11H2,(H,19,21) |
InChI Key |
AMJMGVKDTRKVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=NN3CC4=CC=CS4 |
Origin of Product |
United States |
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